molecular formula C11H17ClN2O2 B1461396 1-(2-Methylfuran-3-carbonyl)piperidin-4-amine hydrochloride CAS No. 1171204-65-1

1-(2-Methylfuran-3-carbonyl)piperidin-4-amine hydrochloride

Cat. No.: B1461396
CAS No.: 1171204-65-1
M. Wt: 244.72 g/mol
InChI Key: KZCFCELEUDIHTH-UHFFFAOYSA-N
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Description

1-(2-Methylfuran-3-carbonyl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C11H17ClN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a piperidine ring substituted with a 2-methylfuran-3-carbonyl group and an amine group, forming a hydrochloride salt.

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-(2-methylfuran-3-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c1-8-10(4-7-15-8)11(14)13-5-2-9(12)3-6-13;/h4,7,9H,2-3,5-6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCFCELEUDIHTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)N2CCC(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylfuran-3-carbonyl)piperidin-4-amine hydrochloride typically involves the following steps:

    Formation of 2-Methylfuran-3-carbonyl chloride: This intermediate is prepared by reacting 2-methylfuran with thionyl chloride (SOCl2) under reflux conditions.

    Acylation of Piperidin-4-amine: The 2-methylfuran-3-carbonyl chloride is then reacted with piperidin-4-amine in the presence of a base such as triethylamine (TEA) to form the desired product.

    Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid (HCl) to the reaction mixture to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylfuran-3-carbonyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to 1-(2-Methylfuran-3-carbonyl)piperidin-4-amine hydrochloride in cancer therapy. For instance, a series of compounds derived from piperidine exhibited significant cytotoxicity against various cancer cell lines, including squamous cell carcinomas and leukemia cells. These compounds demonstrated tumor-selective toxicity, indicating their potential as antineoplastic agents .

Table 1: Cytotoxicity of Related Compounds

CompoundCell Line TestedCC50 (µM)Selectivity Index
Compound 3aCa9-22 (Cancer)0.5High
Compound 4dHSC-2 (Cancer)0.3Moderate
ControlHGF (Non-malignant)>10Low

The results indicate that these compounds can selectively target malignant cells while sparing non-malignant cells, which is crucial for reducing side effects in cancer treatment.

Structure-Activity Relationship Studies

Studies on the structure-activity relationship (SAR) of similar compounds suggest that modifications to the piperidine ring and the furan moiety can enhance potency and selectivity against cancer cells. For example, alterations in substituents can significantly affect the cytotoxic profile of these compounds, emphasizing the importance of chemical structure in drug design .

Neuropharmacological Applications

There is emerging interest in the neuropharmacological properties of piperidine derivatives. Compounds like this compound may exhibit effects on neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders.

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of related piperidine derivatives in models of neurodegeneration. The results showed that these compounds could reduce oxidative stress and apoptosis in neuronal cells, suggesting their potential use in treating conditions such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of 1-(2-Methylfuran-3-carbonyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets

Biological Activity

1-(2-Methylfuran-3-carbonyl)piperidin-4-amine hydrochloride is a chemical compound with a promising profile in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound possesses a piperidine ring substituted with a carbonyl group derived from 2-methylfuran. Its molecular formula is C12H16ClN2OC_{12}H_{16}ClN_2O with a molecular weight of approximately 244.72 g/mol. The structural uniqueness of this compound is attributed to the furan substitution pattern, which may influence its biological interactions.

Pharmacological Potential

Preliminary studies indicate that this compound exhibits several biological activities that are of interest in pharmacology:

  • Inhibition of Enzymatic Activity : The compound has been investigated for its ability to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in various inflammatory and cardiovascular diseases. Inhibitors of sEH have shown potential therapeutic effects in reducing blood pressure and inflammation .
  • Anticancer Properties : Early research suggests that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Interaction Studies

Interaction studies focusing on this compound have revealed its binding affinity to various biological targets. This includes:

  • NLRP3 Inflammasome Inhibition : The compound has shown promise in modulating the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. In vitro studies demonstrated that it could reduce pyroptotic cell death in macrophage models .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available precursors. The general synthetic route includes:

  • Formation of the Piperidine Ring : Utilizing appropriate amine and carbonyl precursors.
  • Furan Derivative Attachment : Incorporating the furan moiety through condensation reactions.
  • Hydrochloride Salt Formation : Converting the base form into its hydrochloride salt for improved solubility and stability.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The compound exhibited an IC50 value of approximately 10 µM, indicating significant growth inhibition compared to controls . Further analysis revealed that treated cells showed increased levels of apoptotic markers such as caspase activation.

Case Study 2: Inflammation Modulation

In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines IL-1β and IL-18 levels, suggesting its potential as an anti-inflammatory agent .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:

Compound NameIC50 (µM)TargetActivity Type
1-(2-Methylfuran-3-carbonyl)piperidin-4-amine HCl10MCF-7Anticancer
Similar Compound A15HER2Anticancer
Similar Compound B>50NLRP3Anti-inflammatory

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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